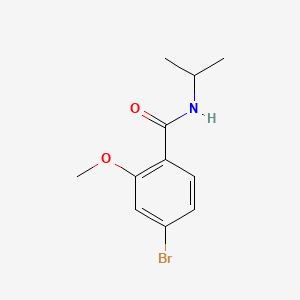
rhEPO
Übersicht
Beschreibung
Recombinant human erythropoietin is a synthetic form of the naturally occurring hormone erythropoietin. This hormone is primarily produced in the kidneys and plays a crucial role in the production of red blood cells by stimulating the proliferation and differentiation of erythroid progenitor cells in the bone marrow . Recombinant human erythropoietin is widely used in the treatment of anemia, particularly in patients with chronic kidney disease, cancer, and those undergoing chemotherapy .
Wissenschaftliche Forschungsanwendungen
Recombinant human erythropoietin has a wide range of scientific research applications:
Medicine: It is used to treat anemia in patients with chronic kidney disease, cancer, and those undergoing chemotherapy. It is also used in the treatment of anemia in premature infants and patients with HIV/AIDS.
Wirkmechanismus
Target of Action
Recombinant human erythropoietin (rhEPO) primarily targets erythroid progenitor cells in the bone marrow . The erythropoietin receptor (EPO-R) expressed on the surface of these cells is the specific binding site for this compound . The primary role of these targets is to proliferate and differentiate into red blood cells (RBCs), a process regulated by this compound .
Mode of Action
This compound interacts with the EPO-R on erythroid progenitor cells, triggering intracellular signal transduction pathways . This interaction promotes the division and differentiation of these progenitor cells into RBCs . Additionally, this compound inhibits the programmed cell death (apoptosis) of these cells, further enhancing erythropoiesis .
Biochemical Pathways
The binding of this compound to EPO-R activates several signal transduction pathways, resulting in the proliferation and terminal differentiation of erythroid precursor cells . This process increases the number of RBCs, thereby enhancing the body’s oxygen-carrying capacity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound has a serum half-life of approximately 27 to 43.5 hours , which allows for less frequent dosing compared to endogenous EPO. It can be administered intravenously or subcutaneously . The long half-life and flexible administration routes contribute to its bioavailability and therapeutic efficacy.
Result of Action
The primary result of this compound action is an increase in RBC count, hemoglobin concentration, and hematocrit levels . This leads to improved tissue oxygenation, alleviating symptoms of anemia such as fatigue, pallor, shortness of breath, and tachycardia . In some cases, this compound also stimulates thrombopoiesis, increasing platelet count .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the degree of tissue oxygenation is a primary determinant of EPO gene expression in the kidney . Furthermore, the production of this compound can be enhanced through genetic engineering of host cells and optimization of culture conditions . High doses of this compound may increase the risk of adverse effects, underscoring the importance of careful dose management .
Biochemische Analyse
Biochemical Properties
Recombinant Human Erythropoietin interacts with various enzymes, proteins, and other biomolecules. It binds to the erythropoietin receptor (EpoR) on the surface of red blood cell precursors in the bone marrow, triggering a series of biochemical reactions .
Cellular Effects
Recombinant Human Erythropoietin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It stimulates the proliferation and differentiation of erythroid progenitor cells and enhances the production of red blood cells .
Molecular Mechanism
The mechanism of action of Recombinant Human Erythropoietin involves binding interactions with biomolecules, enzyme activation, and changes in gene expression. Upon binding to EpoR, it activates the JAK2/STAT5 signaling pathway, leading to the transcription of genes involved in cell survival, proliferation, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Recombinant Human Erythropoietin change over time. It has been observed to have a stable effect on cellular function, with no significant degradation over time .
Dosage Effects in Animal Models
The effects of Recombinant Human Erythropoietin vary with different dosages in animal models. Higher doses have been associated with increased red blood cell production, but may also lead to adverse effects such as hypertension and thrombosis .
Metabolic Pathways
Recombinant Human Erythropoietin is involved in the erythropoiesis metabolic pathway. It interacts with enzymes such as JAK2 and STAT5, influencing metabolic flux and metabolite levels .
Transport and Distribution
Recombinant Human Erythropoietin is transported and distributed within cells and tissues via specific transporters and binding proteins. It is primarily localized in the bone marrow, where it exerts its effects on erythroid progenitor cells .
Subcellular Localization
The subcellular localization of Recombinant Human Erythropoietin is primarily at the cell surface, where it binds to EpoR. This binding triggers a series of intracellular signaling events, leading to changes in gene expression and cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Recombinant human erythropoietin is produced using recombinant DNA technology. The gene encoding human erythropoietin is inserted into the DNA of host cells, typically Chinese hamster ovary cells or human embryonic kidney cells . These genetically modified cells are then cultured in bioreactors under controlled conditions to produce the protein.
Industrial Production Methods: The production process involves several steps:
Cell Culture: The genetically modified cells are grown in large-scale bioreactors.
Protein Expression: The cells express the erythropoietin protein, which is secreted into the culture medium.
Harvesting: The culture medium containing the protein is collected.
Formulation: The purified protein is formulated into a stable pharmaceutical product.
Analyse Chemischer Reaktionen
Types of Reactions: Recombinant human erythropoietin undergoes various post-translational modifications, including glycosylation, which is crucial for its stability and biological activity . The glycosylation process involves the addition of carbohydrate groups to specific amino acid residues in the protein.
Common Reagents and Conditions: The glycosylation of recombinant human erythropoietin is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells. Enzymes such as glycosyltransferases are involved in this process .
Major Products Formed: The major products formed from the glycosylation reactions are glycoproteins with complex carbohydrate structures. These glycoproteins exhibit enhanced stability and prolonged half-life in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Darbepoetin alfa: A modified form of erythropoietin with additional carbohydrate groups, resulting in a longer half-life.
Epoetin beta: Another recombinant form of erythropoietin with similar biological activity.
Epoetin zeta: A biosimilar to epoetin alfa with comparable efficacy and safety.
Uniqueness: Recombinant human erythropoietin is unique due to its specific glycosylation pattern, which is essential for its stability and biological activity . The glycosylation profile of recombinant human erythropoietin can vary depending on the host cell line and production conditions, making it distinct from other erythropoiesis-stimulating agents .
Eigenschaften
IUPAC Name |
(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGNDLRMLFWEX-IUJNAFBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Epoetin alfa is a glycoprotein, produced by recombinant DNA technology, that contains 165 amino acids in a sequence identical to that of endogenous human erythropoietin. Recombinant epoetin has the same biological activity as the endogenous hormone, which induces erythropoiesis by stimulating the division and differentiation of committed erythroid progenitor cells, including burst-forming units-erythroid, colony-forming units- erythroid, erythroblasts, and reticulocytes, in bone marrow. Erythropoietin also induces the release of reticulocytes from the bone marrow into the blood stream, where they mature into erythrocytes., Endogenous erythropoietin is produced primarily in the kidney. The anemia associated with chronic renal failure is caused primarily by inadequate production of the hormone. Administration of epoetin corrects the erythropoietin deficiency in patients with chronic renal failure. Epoetin also stimulates red blood cell production in patients who do not have a documented erythropoietin deficiency, i.e., patients with normal or slightly elevated concentrations of endogenous erythropoietin. However, it may not be effective in patients who are anemic despite having significantly elevated concentrations of erythropoietin. | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid /sterile injection/ | |
CAS No. |
113427-24-0 | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)



![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)




![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)


![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
